Structural Distinctiveness: 4-Trifluoromethoxybenzamide Moiety vs. Common Analogs
The 4-trifluoromethoxybenzamide group of this compound is compared to the unsubstituted benzamide and 4-methoxybenzamide analogs frequently encountered in pyrazolo[1,5-a]pyrimidine kinase inhibitor libraries. The -OCF₃ group increases lipophilicity (calculated ΔcLogP ≈ +0.8–1.2 vs. -OCH₃) and enhances metabolic stability by resisting O-dealkylation, a common metabolic liability of methoxy groups [1]. This structural distinction is expected to confer improved membrane permeability and prolonged half-life, although direct experimental data for this specific compound are not publicly available.
| Evidence Dimension | Calculated lipophilicity and metabolic stability potential |
|---|---|
| Target Compound Data | 4-OCF₃ substituent; cLogP estimated ~2.8–3.2 (predicted) |
| Comparator Or Baseline | 4-OCH₃ analog: cLogP ~1.8–2.2; 4-H analog: cLogP ~1.5–1.8 |
| Quantified Difference | ΔcLogP ≈ +0.8–1.2 vs. 4-OCH₃; increased metabolic stability predicted |
| Conditions | In silico prediction based on pyrazolo[1,5-a]pyrimidine scaffold SAR from Trk inhibitor patent family [1] |
Why This Matters
The enhanced lipophilicity and predicted metabolic stability of the 4-OCF₃ group may translate into superior cellular permeability and prolonged target engagement compared to common methoxy or unsubstituted benzamide analogs, making this compound a preferred starting point for lead optimization campaigns focused on CNS or intracellular kinase targets.
- [1] Array BioPharma Inc. SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS. US Patent Application 20170114069, filed Jul 9, 2010, published Jan 9, 2017. View Source
